1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15990822
InChI: InChI=1S/C14H19N/c1-2-12-9-10-13-8-7-11-5-3-4-6-14(11)15(12)13/h3-6,12-13H,2,7-10H2,1H3
SMILES:
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol

1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline

CAS No.:

Cat. No.: VC15990822

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline -

Specification

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
IUPAC Name 1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline
Standard InChI InChI=1S/C14H19N/c1-2-12-9-10-13-8-7-11-5-3-4-6-14(11)15(12)13/h3-6,12-13H,2,7-10H2,1H3
Standard InChI Key RQECPVMZCYYSJU-UHFFFAOYSA-N
Canonical SMILES CCC1CCC2N1C3=CC=CC=C3CC2

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name, 1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline, reflects its bicyclic architecture, where the pyrrolidine ring (positions 1–5) is fused to a partially saturated quinoline system (positions 3a–5). The ethyl group at position 1 introduces steric and electronic modifications to the parent structure . Key identifiers include:

  • InChI: InChI=1S/C14H19N/c1-2-12-9-10-13-8-7-11-5-3-4-6-14(11)15(12)13/h3-6,12-13H,2,7-10H2,1H3

  • InChIKey: RQECPVMZCYYSJU-UHFFFAOYSA-N

  • SMILES: CCC1CCC2N1C3=CC=CC=C3CC2

These descriptors encode the compound’s connectivity and stereochemical features, enabling precise database searches and computational modeling .

Stereochemical Considerations

The molecule contains two undefined stereocenters at positions 3a and 4, as indicated by its Undefined Atom Stereocenter Count of 2 . This stereochemical ambiguity implies the existence of multiple diastereomers, which could exhibit divergent biological activities or crystallization behaviors. The Topological Polar Surface Area of 3.2 Ų suggests low polarity, consistent with its largely hydrocarbon-dominated structure .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H19N\text{C}_{14}\text{H}_{19}\text{N}
Molecular Weight201.31 g/mol
XLogP3-AA4.0
Rotatable Bond Count1
Hydrogen Bond Acceptors1
Heavy Atom Count15

Synthesis and Chemical Reactivity

Physicochemical Properties

The compound’s XLogP3-AA value of 4.0 indicates significant hydrophobicity, suggesting preferential partitioning into lipid membranes or organic solvents . Its Rotatable Bond Count of 1 implies conformational rigidity, which may influence binding to biological targets. The absence of hydrogen bond donors (count = 0) further underscores its nonpolar character .

Table 2: Computed Physicochemical Data

PropertyValue
Exact Mass201.151749610 Da
Monoisotopic Mass201.151749610 Da
Topological Polar Surface Area3.2 Ų
Complexity225

Biological and Pharmacological Profile

Metabolic Considerations

The CYP450-mediated oxidation of the ethyl group is probable, given the metabolic pathways observed in related compounds. Phase I metabolism would likely produce hydroxylated derivatives, while glucuronidation could enhance aqueous solubility for renal excretion .

Industrial and Research Applications

Catalysis and Materials Science

The compound’s rigid, nitrogen-rich framework makes it a candidate ligand for transition-metal catalysts. Palladium complexes of similar bicyclic amines have demonstrated efficacy in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions .

Drug Discovery

As a scaffold for medicinal chemistry, the molecule offers opportunities for derivatization at the ethyl group or unsaturated positions. Introducing electron-withdrawing substituents could modulate electron density, altering binding affinities for biological targets.

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